4-(Propane-2-sulfonyl)piperidine hydrochloride
Overview
Description
4-(Propane-2-sulfonyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propane-2-sulfonyl)piperidine hydrochloride typically involves the sulfonylation of piperidine. One common method includes the reaction of piperidine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(Propane-2-sulfonyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Piperidine derivatives with reduced sulfonyl groups.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(Propane-2-sulfonyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Propane-2-sulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also affects various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Pyrrolidine: A five-membered ring with one nitrogen atom
Uniqueness
4-(Propane-2-sulfonyl)piperidine hydrochloride is unique due to its sulfonyl group, which imparts distinct chemical properties. This group enhances its reactivity and allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .
Biological Activity
Overview
4-(Propane-2-sulfonyl)piperidine hydrochloride, with the molecular formula C8H18ClNO2S, is a piperidine derivative notable for its potential biological activities. Its unique sulfonyl group enhances its reactivity and interaction with biological targets, making it a compound of interest in medicinal chemistry and drug development. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and therapeutic potential.
The primary mechanism of action of this compound involves its ability to inhibit specific enzymes by binding to their active sites. This inhibition can block various biochemical pathways, including:
- PI3K/Akt Pathway : Involved in cell proliferation and survival.
- NF-κB Pathway : Plays a crucial role in inflammatory responses.
These interactions suggest that the compound may have applications in treating diseases characterized by dysregulated enzyme activity, such as cancer and inflammatory disorders.
Enzyme Inhibition
Research indicates that this compound can effectively inhibit several enzymes. For instance, studies have demonstrated its potential as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in pain and inflammatory processes . The compound's structure allows it to interact favorably with the enzyme's active site, leading to reduced enzymatic activity.
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various pathogens. For example, derivatives of piperidine compounds have shown significant efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani. The minimum inhibitory concentrations (MICs) for these compounds were determined through artificial inoculation techniques .
Pathogen | MIC (µg/mL) |
---|---|
Xanthomonas axonopodis | 32 |
Ralstonia solanacearum | 16 |
Alternaria solani | 64 |
Fusarium solani | 128 |
Case Studies
- Anticancer Activity : A study indicated that this compound exhibited promising anticancer properties by inducing apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell survival suggests its potential as a therapeutic agent in oncology.
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperidine derivatives:
Compound | Key Activity | Reference |
---|---|---|
Piperidine | Basic structure, limited activity | General Knowledge |
Piperazine | Broader spectrum of activity | General Knowledge |
4-(Sulfonyl)piperidine | Similar enzyme inhibition | Research Studies |
The sulfonyl group present in this compound enhances its reactivity compared to other derivatives, making it particularly valuable for medicinal applications.
Properties
IUPAC Name |
4-propan-2-ylsulfonylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-7(2)12(10,11)8-3-5-9-6-4-8;/h7-9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANIFXBSLGREOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427378-84-4 | |
Record name | Piperidine, 4-[(1-methylethyl)sulfonyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427378-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(propane-2-sulfonyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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